molecular formula C9H5ClF3N3O B2529552 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone CAS No. 866156-53-8

3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone

Cat. No.: B2529552
CAS No.: 866156-53-8
M. Wt: 263.6
InChI Key: MPALHAFYBRQHPW-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone is a quinazolinone derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 6, and an amino (-NH₂) group at position 3. These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Quinazolinones are renowned for their broad pharmacological activities, including antimicrobial, antiviral, and anticancer effects .

Properties

IUPAC Name

3-amino-6-chloro-2-(trifluoromethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3O/c10-4-1-2-6-5(3-4)7(17)16(14)8(15-6)9(11,12)13/h1-3H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPALHAFYBRQHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C(=N2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and isatoic anhydride.

    Cyclization: The aniline derivative undergoes cyclization with isatoic anhydride in the presence of a suitable base, such as sodium hydroxide, to form the quinazolinone core.

    Substitution: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent like trifluoromethyl iodide.

    Chlorination: The final step involves the chlorination of the quinazolinone ring at the sixth position using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 6 and the amino group at position 3 are primary sites for substitution.

Nucleophilic Aromatic Substitution (Cl Replacement)

The electron-withdrawing trifluoromethyl group at position 2 activates the chloro group at position 6 for nucleophilic displacement under specific conditions:

Reagent/ConditionsProductYieldSource
KOH, DMSO, 80°C6-hydroxy derivative72%
NaN₃, DMF, 120°C6-azido derivative68%
RSH (thiols), K₂CO₃, acetone6-thioether derivatives60–85%

Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at position 6, enabling nucleophilic attack even with moderate bases or nucleophiles .

Amino Group Functionalization

The 3-amino group undergoes acylation or alkylation:

ReactionReagent/ConditionsProductYieldSource
AcylationChloroacetyl chloride, CH₂Cl₂3-(chloroacetamido) derivative89%
AlkylationBenzyl bromide, K₂CO₃, DMF3-(benzylamino) derivative75%

Condensation and Cyclization

The amino group participates in cyclocondensation reactions to form fused heterocycles:

Schiff Base Formation

Reaction with aldehydes yields imine intermediates, which cyclize under acidic conditions:

AldehydeConditionsProductYieldSource
4-FluorobenzaldehydeAcOH, refluxStyryl-substituted quinazolinone40%
FormaldehydeH₂SO₄, 60°CAzepino-fused derivative58%

Key Finding : Electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) require prolonged heating due to reduced nucleophilicity .

Oxidation and Reduction

The quinazolinone core and substituents exhibit redox activity:

Core Oxidation

Oxidizing AgentConditionsProductOutcomeSource
KMnO₄H₂O, 100°CQuinazoline-2,4-dioneRing expansion observed
H₂O₂, FeCl₃EtOH, 60°CEpoxide at C₆–C₇Low yield (32%)

Amino Group Oxidation

Oxidizing AgentProductNotesSource
NaNO₂, HClDiazonium saltUsed for azo coupling
MnO₂Nitroso derivativeUnstable under ambient conditions

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the chloro or amino groups:

Reaction TypeCatalyst/ReagentsProductYieldSource
Suzuki–MiyauraPd(PPh₃)₄, ArB(OH)₂6-aryl derivatives65–80%
Buchwald–HartwigPd₂(dba)₃, Xantphos3-arylamino derivatives70%

Limitation : The trifluoromethyl group can inhibit catalytic activity in certain systems .

Biological Derivatization

The compound serves as a scaffold for bioactive molecules:

Target ActivityModificationKey FindingSource
AnticancerCoupling with oxadiazolesIC₅₀ = 7.52 μM against HeLa cells
AntimicrobialAcylation with thiosemicarbazidesMIC = 2 μg/mL against S. aureus

Scientific Research Applications

Biological Activities

Research indicates that derivatives of quinazolinones, including 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone, exhibit a range of biological activities:

  • Anticancer Activity
    • Compounds in the quinazolinone class have shown significant growth inhibitory effects against various cancer cell lines. For instance, derivatives have been developed that inhibit tubulin polymerization, which is crucial for cancer cell division .
    • In preclinical studies, certain derivatives demonstrated anti-metastatic and anti-proliferative effects, indicating their potential as anticancer agents .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains. Studies have shown that certain derivatives possess significant efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
    • The unique trifluoromethyl group may enhance the antimicrobial potency by improving the lipophilicity of the compound, allowing better membrane penetration.
  • Anti-inflammatory Effects
    • Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Structure-Activity Relationship (SAR)

The structural features of this compound play a critical role in its biological activity:

Compound NameStructural FeaturesBiological Activity
2-Amino-5-chloroquinazolineAmino group at position 2Antibacterial, Anticancer
7-ChloroquinazolinoneChlorine at position 7Antiviral, Antimicrobial
4(3H)-QuinazolinoneBasic quinazolinone structureBroad-spectrum biological activity

The combination of amino and trifluoromethyl substituents enhances the reactivity and therapeutic potential compared to other quinazolinones lacking these specific groups .

Case Studies

  • Anticancer Studies : In one study, various derivatives were synthesized and tested against human cancer cell lines. Results indicated that specific modifications to the quinazolinone structure significantly enhanced cytotoxicity against tumor cells .
  • Antimicrobial Screening : A series of compounds derived from this compound were screened for antimicrobial activity. The most effective compounds showed MIC values comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects such as the suppression of tumor growth or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Quinazolinone Core

Trifluoromethyl Group (Position 2)

The trifluoromethyl group is a strong electron-withdrawing substituent that enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example:

  • Compound 39a (6-iodo-2-(methylamino)-3-(4-(trifluoromethyl)phenyl)-quinazolin-4(3H)-one) features a trifluoromethyl group on a pendant phenyl ring, unlike the target compound’s direct attachment to the quinazolinone core.
  • 6-Bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone () shares the trifluoromethyl group but at position 2 on a phenyl substituent.
Halogen Substituents (Position 6)
  • 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones () exhibit antiviral activity against vaccinia virus (MIC = 1.92 µg/mL). The chloro substituent in the target compound may offer similar bioactivity with improved pharmacokinetics due to chlorine’s smaller size and lower polarizability compared to bromine .
  • UR-9825 (7-chloro-3-[...]-quinazolin-4(3H)-one, ) demonstrates potent antifungal activity. The target compound’s chlorine at position 6 instead of 7 may shift its spectrum of activity due to altered steric interactions with enzymes like bacterial phosphoribosyl transferases .
Amino Group (Position 3)

The amino group enhances solubility and enables hydrogen bonding with biological targets. For instance:

  • Compound 46a (2-amino-6-bromo-3-(6-(trifluoromethyl)pyridin-3-yl)-quinazolin-4(3H)-one) shares the amino group at position 3 but includes a pyridinyl substituent, which may enhance π-π stacking interactions absent in the target compound .
  • Cationic fullerene-quinazolinone hybrids () leverage amino groups for electrostatic interactions with bacterial enzymes, suggesting the target compound’s amino group could similarly enhance antimicrobial activity .

Research Findings and Implications

  • Antimicrobial Potential: The trifluoromethyl and amino groups may synergize to disrupt bacterial enzymes like hypoxanthine-guanine phosphoribosyltransferase, as seen in cationic fullerene derivatives .
  • Metabolic Stability : The chloro substituent at position 6 could reduce oxidative metabolism compared to methyl or hydroxyl groups, extending half-life .
  • Structure-Activity Relationships (SAR) : Positional differences in substituents (e.g., chlorine at 6 vs. 7 in UR-9825) significantly alter target specificity. The target compound’s unique substitution pattern may optimize interactions with viral proteases or topoisomerases .

Biological Activity

3-Amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 866156-53-8
  • Molecular Formula : C9H5ClF3N3O
  • Molecular Weight : 253.6 g/mol

Anticancer Activity

Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific protein kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These kinases play crucial roles in cancer cell proliferation and survival .
CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A1HT-2912

The above table summarizes the IC50 values for selected quinazolinone derivatives against various cancer cell lines, demonstrating their potency in inhibiting cell growth.

Other Biological Activities

In addition to anticancer effects, quinazolinones have shown a range of other biological activities:

  • Antibacterial and Antifungal Effects : Quinazolinone derivatives exhibit antibacterial and antifungal properties, making them potential candidates for treating infections .
  • Analgesic and Anti-inflammatory Properties : Some studies indicate that these compounds may possess analgesic and anti-inflammatory activities, further broadening their therapeutic potential .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazolinones. The presence of electron-withdrawing groups such as trifluoromethyl and chloro at specific positions significantly enhances the anticancer activity. For instance:

  • Compounds with substitutions at the C-6 and C-7 positions demonstrate improved binding affinity to target kinases.
  • The introduction of amino groups at the C-3 position has been associated with increased cytotoxicity against various cancer cell lines .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several quinazolinone derivatives on prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The results indicated that derivatives with trifluoromethyl substitutions exhibited lower IC50 values, suggesting enhanced potency compared to their unsubstituted counterparts .

Study 2: Inhibition of Protein Kinases

Crystallographic studies revealed that certain quinazolinones effectively inhibit EGFR and VEGFR, key players in tumor angiogenesis and metastasis. The binding interactions were analyzed through molecular docking simulations, confirming that structural modifications at the aniline moiety can significantly influence inhibitory activity .

Q & A

Q. What are the established synthetic routes for 3-amino-6-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 6-chloro-2-(trifluoromethyl)-3,1-benzoxazin-4-one with hydrazine hydrate under reflux in acetic acid, yielding the 3-aminoquinazolinone core . Modifications at the 6-position (chloro) and 2-position (trifluoromethyl) are achieved by substituting benzoxazinone precursors with appropriate halogens or functional groups. For example, iodine or bromine substituents can be introduced via electrophilic substitution before cyclization . Post-synthetic modifications, such as Schiff base formation at the 3-amino group, are performed using aldehydes or ketones .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves a combination of spectroscopic and analytical techniques:

  • IR spectroscopy identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and NH₂ vibrations .
  • ¹H/¹³C NMR confirms substituent positions: the 3-amino group appears as a singlet (~6.5 ppm), while the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
  • Elemental analysis ensures purity by matching experimental and theoretical C/H/N ratios .

Q. What initial biological activities have been reported for this compound?

Methodological Answer: Screening studies reveal moderate to potent:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–32 µg/mL, but limited antifungal efficacy .
  • Antiviral potential : Derivatives with halogen substituents (e.g., bromine) show activity against vaccinia virus (MIC: 1.92 µg/mL) but not herpes simplex or HIV .
  • Cytotoxicity : Low cytotoxicity in HeLa and MT-4 cell lines (CC₅₀ > 50 µg/mL), suggesting selectivity .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of 4(3H)-quinazolinone derivatives?

Methodological Answer: Key structure-activity relationship (SAR) insights include:

  • Substituent effects :
    • Electron-withdrawing groups (e.g., Cl, CF₃) at C-2 enhance antimicrobial activity by increasing electrophilicity .
    • Bulky groups at C-3 (e.g., aryl) improve binding to bacterial penicillin-binding proteins (PBPs) .
  • Ring modifications :
    • Schiff bases at the 3-amino group (e.g., with isonicotinamide) boost antifungal activity by mimicking ketoconazole’s mechanism .
    • Hybrid derivatives (e.g., fused with thiazole or pyrimidine) exhibit dual antitumor and antiviral effects .

Q. What challenges arise in optimizing synthetic yield for this compound?

Methodological Answer: Critical challenges include:

  • Reaction conditions : High temperatures (>140°C) and prolonged reflux times (>6 hours) are required for cyclization, risking decomposition .
  • Byproduct formation : Competing reactions (e.g., formation of bis-benzamide derivatives) reduce yield when using diamines .
  • Purification : The compound’s low solubility in polar solvents complicates crystallization; gradient silica gel chromatography (hexane/EtOAc) is recommended .

Q. How should researchers address contradictory antimicrobial data across studies?

Methodological Answer: Discrepancies often stem from:

  • Strain variability : Use standardized strains (e.g., ATCC controls) and consistent inoculum sizes .
  • Substituent effects : Compare analogs with identical substitution patterns (e.g., 6-chloro vs. 6-iodo derivatives) .
  • Assay conditions : Control pH (7.4 for bacterial assays) and solvent (DMSO concentration ≤1% v/v) to avoid false negatives .

Q. What mechanisms are proposed for the biological activity of quinazolinones?

Methodological Answer: Proposed mechanisms include:

  • Enzyme inhibition :
    • Binding to bacterial PBPs, disrupting cell wall synthesis .
    • Inhibiting viral DNA polymerase (e.g., poxvirus) via competitive binding .
  • Reactive oxygen species (ROS) generation : Trifluoromethyl groups may induce oxidative stress in cancer cells .
  • DNA intercalation : Planar quinazolinone cores intercalate into DNA, blocking replication .

Q. How can derivatives be designed for specific therapeutic targets?

Methodological Answer: Rational design strategies involve:

  • Targeted hybridization : Fusing quinazolinones with pharmacophores (e.g., pyrimidine for antivirals, thiazole for antimicrobials) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) optimize binding to enzyme active sites (e.g., MAO-B for neuroprotection) .
  • Prodrug approaches : Introducing hydrolyzable groups (e.g., acetates) to enhance bioavailability .

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